molecular formula C19H16N2O3 B6517826 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902880-11-9

2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517826
CAS No.: 902880-11-9
M. Wt: 320.3 g/mol
InChI Key: HJLDNTHYBLAMSC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene fused with a pyrimidine ring, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to form the chromeno-pyrimidine core. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromeno-pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a chromene and pyrimidine ring system makes it a versatile compound for various scientific and industrial applications .

Biological Activity

The compound 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one represents a novel class of pyrimidine derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H16N2O4\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_4

This structure features a chromeno-pyrimidine framework that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar chromeno-pyrimidine compounds. For instance, derivatives with modifications on the phenyl ring have shown significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics like etoposide and camptothecin .
  • Mechanism of Action : The proposed mechanisms include:
    • Inhibition of EGFR : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival .
    • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

StudyCompoundCell LineIC50 (µM)Mechanism
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-oneHeLa15EGFR Inhibition
β-enaminonitrile derivativeMDA-MB-23110.7Apoptosis Induction
Chromeno-pyrimidine hybridA54920JNK Pathway Inhibition

Pharmacological Implications

The pharmacological implications of this compound are significant. The ability to modulate key signaling pathways in cancer cells suggests potential for development as an anticancer agent.

  • Selectivity : Compounds with specific substitutions on the phenyl ring have demonstrated enhanced selectivity towards cancer cells over normal cells, reducing potential side effects .
  • Combination Therapies : There is ongoing research into the use of this compound in combination with existing chemotherapy agents to enhance efficacy and overcome resistance mechanisms.

Properties

IUPAC Name

2-(2-methoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-11-7-8-15-12(9-11)10-14-18(22)20-17(21-19(14)24-15)13-5-3-4-6-16(13)23-2/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLDNTHYBLAMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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